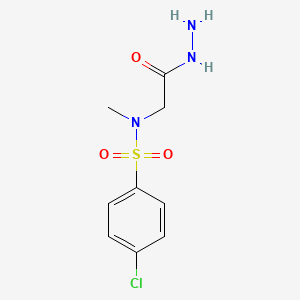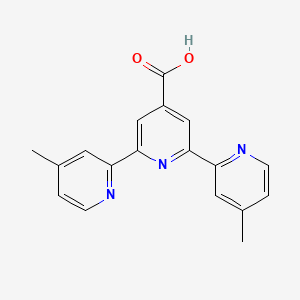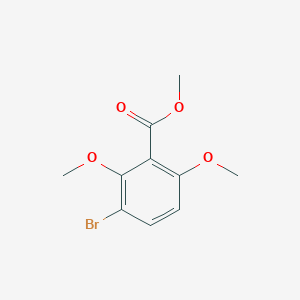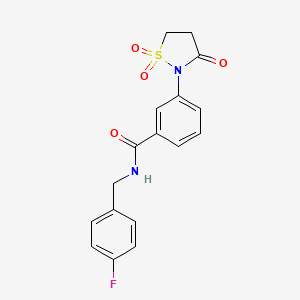
4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Crystal Structures and Hirshfeld Surface Analysis
Research into the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including those similar to 4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide, reveals insights into their molecular conformations and hydrogen-bonding patterns. These studies contribute to understanding the fundamental chemical and physical properties of such compounds (Purandara, Foro, & Gowda, 2018).
Structural Parameters and Hydrogen-Bonding Interactions
The effect of substitutions on the structural parameters and hydrogen-bonding interactions in N-acylhydrazone derivatives, closely related to the compound of interest, has been explored. These studies aid in understanding the structural nuances that influence the behavior and potential applications of these compounds (Purandara, Foro, & Gowda, 2017).
Synthesis and Structural Characterization for Antagonists
Research into the synthesis and structural characterization of methylbenzenesulfonamide derivatives, which includes compounds similar to the 4-chloro derivative, highlights their potential as antagonists in various therapeutic contexts. Such research is significant for drug development, particularly for targeting specific diseases like HIV-1 (Cheng De-ju, 2015).
Antibacterial Activity
Studies have been conducted on the synthesis and evaluation of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives for their antibacterial activity. This research indicates the potential of such compounds in combating bacterial infections and diseases (Sławiński et al., 2013).
Molecular Docking Studies for Antimicrobial Agents
Dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide have been prepared and evaluated as antimicrobial agents. These studies provide insights into their potential use in treating microbial infections and understanding their molecular interactions (Moustafa et al., 2018).
Propriétés
IUPAC Name |
4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c1-13(6-9(14)12-11)17(15,16)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMQMKLKHLXMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NN)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359146.png)

![{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2359150.png)
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride](/img/structure/B2359155.png)
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/no-structure.png)



![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)